3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride
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Overview
Description
3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with chloro and trifluoro groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of benzodioxin derivatives under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the efficiency and outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The chloro and trifluoro groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,3,3-trifluoropropene
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
Uniqueness
Compared to similar compounds, 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride is unique due to its specific substitution pattern and the presence of both chloro and trifluoro groups on the benzodioxin ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)16-8(11,12)9(13,14)17-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEILOWRBPMVZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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